Di-Boc-cystamine functions as a protecting group for the thiol (SH) group in various chemical reactions. This means it temporarily "blocks" the SH group, preventing unwanted side reactions and allowing for targeted modifications on other parts of the molecule. The di-Boc group can be easily removed under specific acidic conditions, revealing the free thiol group for further manipulation. This property makes Di-Boc-cystamine valuable in the synthesis of complex molecules, such as peptides and pharmaceuticals containing cysteine residues [, ].
Di-Boc-cystamine shows potential in the development of new drugs, particularly those targeting diseases like cancer and viral infections.
Di-Boc-cystamine is a chemical compound characterized by its dual protection of the amino groups through the tert-butoxycarbonyl (Boc) groups. Its chemical formula is , and it has a molecular weight of approximately 352.51 g/mol. Di-Boc-cystamine is derived from cystamine, which is a disulfide compound formed from two cysteine residues linked by a disulfide bond. The Boc groups are commonly used in organic synthesis to protect amine functionalities, allowing for selective reactions without interference from these reactive sites .
Di-Boc-cystamine exhibits biological activities attributed to its structure. Cystamine and its derivatives are known for their potential antioxidant properties and have been studied for their roles in cellular signaling and protection against oxidative stress. The Boc protection enhances the stability of cystamine derivatives during biological assays, enabling more precise evaluations of their biological effects .
The synthesis of Di-Boc-cystamine typically involves:
Di-Boc-cystamine finds applications in various fields:
Studies on Di-Boc-cystamine often focus on its interactions with other biological molecules. For instance, research has indicated that cystamine derivatives can interact with cellular pathways involved in apoptosis and cell survival, highlighting their potential therapeutic roles . Furthermore, interaction studies involving Di-Boc-cystamine can provide insights into how modifications affect biological activity and reactivity.
Several compounds share structural similarities with Di-Boc-cystamine, primarily due to their use of Boc protection on amino groups or their derivation from cysteine or cystamine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cystamine | Disulfide-linked amino acid | Contains free amino groups without Boc protection |
Mono-Boc-cystamine | Single Boc-protected amine | Offers selective reactivity compared to Di-Boc |
N-acetylcysteine | Acetylated amino acid | Known for its mucolytic properties |
N,N'-diacetylcystine | Acetylated derivative | Provides insights into modification effects |
Di-Boc-cystamine is unique due to its dual Boc protection, which enhances stability and allows for selective reactivity compared to its mono-protected counterparts. This feature makes it particularly valuable in synthetic applications where control over reactivity is crucial .
The development of tert-butoxycarbonyl (Boc) protecting groups in the mid-20th century revolutionized peptide synthesis by enabling selective protection of amine functionalities. Di-Boc-cystamine emerged as a derivative of cystamine (a disulfide-linked diamine) in the 1980s, capitalizing on the Boc group's acid-labile properties to stabilize reactive thiol and amine groups during synthetic processes. Its creation addressed the need for controlled disulfide bond formation in complex biomolecules, particularly in solid-phase peptide synthesis (SPPS).
Key milestones in its adoption include:
Di-Boc-cystamine (C₁₄H₂₈N₂O₄S₂) systematically named tert-butyl N-[2-(2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl)ethyl]carbamate, features:
Property | Value | Source |
---|---|---|
Molecular Weight | 352.51 g/mol | |
Melting Point | 120–122°C | |
Boiling Point | 477.2°C at 760 mmHg | |
Disulfide Bridge Length | 2.04 Å (S–S bond) | |
Rotatable Bonds | 11 |
Structural characteristics:
The compound's crystalline structure (space group P2₁2₁2₁) was resolved in 1999, confirming its planar disulfide core.
Di-Boc-cystamine serves critical roles across disciplines:
Table 1: Synthetic Applications
In biochemical research, its dual functionality enables:
Table 2: Comparative Analysis of Boc-Protected Thiol Compounds
Compound | S–S Stability | Deprotection Method | Synthetic Yield |
---|---|---|---|
Di-Boc-cystamine | High | TFA/DCM | 92% |
Boc-Cys(OMe)-OH | Moderate | HCl/MeOH | 85% |
Boc-AEEA-Thiol | Low | TCEP buffer | 78% |
Recent advances (2020–2025) highlight its role in:
Di-Boc-cystamine possesses the molecular formula C₁₄H₂₈N₂O₄S₂ with a molecular weight of 352.51 grams per mole [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate [4]. The compound exists as a symmetrical molecule featuring two tert-butoxycarbonyl protecting groups attached to the terminal amine groups of cystamine through carbamate linkages [1] [3].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C, which clearly demonstrates the symmetrical nature of the molecule [2] [5]. The International Chemical Identifier key for Di-Boc-cystamine is HBTMWZADMHBLMY-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches [4] [2].
The molecular architecture of Di-Boc-cystamine centers around two critical structural elements: the central disulfide bond and the terminal tert-butoxycarbonyl protecting groups [1] [3]. The disulfide bridge forms the backbone of the molecule, connecting two ethylamine chains through a sulfur-sulfur covalent bond [6]. This disulfide linkage imparts significant structural rigidity and chemical stability to the compound under normal conditions [7] [8].
The tert-butoxycarbonyl protecting groups serve as chemical shields for the primary amine functionalities, preventing unwanted side reactions during synthetic procedures [10]. Each Boc group consists of a tert-butyl ester linked to a carbamate functionality, providing steric hindrance and electronic deactivation of the amine nitrogen atoms [11] [12]. The protecting groups can be selectively removed under acidic conditions, revealing the reactive amine groups for subsequent chemical transformations [10] [13].
The spatial arrangement of these functional groups creates a molecule with distinct chemical regions: hydrophobic tert-butyl groups at the termini, polar carbamate linkages in the intermediate positions, and the central disulfide core [3] [7]. This molecular design enables Di-Boc-cystamine to function effectively as a cross-linking reagent in peptide synthesis applications [14] [7].
Di-Boc-cystamine exhibits a well-defined melting point range of 120-122°C, indicating a high degree of crystalline purity and structural uniformity [2] [3] [14]. This melting point range has been consistently reported across multiple analytical studies and represents a reliable physical constant for compound identification [15] [16]. The relatively narrow melting point range of two degrees Celsius suggests minimal impurities and good crystalline order in the solid state [14] [17].
The thermal behavior at the melting point involves the disruption of intermolecular forces maintaining the crystal lattice structure [18]. The compound remains thermally stable up to its melting point, with no significant decomposition observed below this temperature range [3] [18]. This thermal stability makes Di-Boc-cystamine suitable for synthetic procedures requiring moderate heating conditions [7] [5].
Di-Boc-cystamine demonstrates favorable solubility characteristics in common organic solvents while exhibiting limited aqueous solubility [13] [7]. The compound readily dissolves in polar aprotic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, facilitating its use in organic synthesis applications [13] [7]. Moderate solubility is observed in alcoholic solvents including ethanol and methanol, which proves useful for purification procedures [13].
The limited water solubility stems from the hydrophobic nature of the tert-butyl groups and the overall molecular architecture [7]. This solubility profile is advantageous for synthetic applications where aqueous workup procedures are employed, as the compound can be efficiently extracted into organic phases [19] [7]. The solubility characteristics align well with the compound's intended use as a protecting group reagent in organic synthesis [7].
Di-Boc-cystamine exhibits excellent chemical stability under neutral and basic conditions, making it suitable for long-term storage and handling [7] [5]. The compound demonstrates particular stability when stored at temperatures between 2-8°C under inert atmosphere conditions [14] [20] [5]. Under these recommended storage conditions, the compound maintains its chemical integrity for extended periods without significant degradation [21].
The primary stability concern involves acid-catalyzed hydrolysis of the carbamate protecting groups, which occurs readily under strongly acidic conditions [7] [22]. This acid sensitivity is intentional and represents the designed mechanism for protecting group removal during synthetic applications [10] [22]. The disulfide bond remains stable under most chemical conditions but can be reduced using appropriate reducing agents such as tris(2-carboxyethyl)phosphine [23] [24].
Light sensitivity requires protection from direct exposure during storage and handling procedures [25]. The compound should be stored in amber containers or under subdued lighting conditions to prevent photochemical degradation [25] [21]. Proper storage protocols ensure maintenance of chemical purity and synthetic utility over time [5] [21].
Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for Di-Boc-cystamine through characteristic chemical shift patterns [10] [26] [13]. The most prominent signals appear at δ 1.44-1.49 parts per million, corresponding to the eighteen methyl protons of the two tert-butyl groups [10] [13]. These signals typically manifest as sharp singlets due to the chemical equivalence of the methyl groups within each tert-butyl moiety [26] [13].
The methylene protons adjacent to the carbamate nitrogen atoms resonate in the δ 3.2-3.5 parts per million region, appearing as multiplets due to coupling with neighboring protons [26] [13]. The methylene protons connected to the disulfide sulfur atoms typically appear at δ 2.7-2.9 parts per million, showing characteristic chemical shifts associated with sulfur-adjacent carbons [13].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbonyl carbon signals around δ 155-156 parts per million for the carbamate functionalities [10] [26]. The tert-butyl quaternary carbons appear near δ 79-80 parts per million, while the methyl carbons resonate around δ 28 parts per million [10] [26]. The methylene carbons linked to nitrogen and sulfur atoms show signals in the δ 35-45 parts per million range [26].
Mass spectrometry analysis confirms the molecular composition of Di-Boc-cystamine through detection of the molecular ion peak at mass-to-charge ratio 352.51 [1] [4]. Electrospray ionization techniques typically produce protonated molecular ions [M+H]+ at 353.15, providing clear molecular weight confirmation [27]. Sodium adduct ions [M+Na]+ at 375.14 and ammonium adduct ions [M+NH₄]+ at 370.18 represent common secondary ionization products [27].
Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic losses corresponding to tert-butyl groups and carbon dioxide elimination from the carbamate functionalities [1] [28]. The loss of 57 mass units corresponding to tert-butyl radical represents a dominant fragmentation pathway [28]. Sequential losses of carbon dioxide (44 mass units) and tert-butanol (74 mass units) provide additional structural confirmation [28].
High-resolution mass spectrometry measurements yield exact mass determinations with sub-parts-per-million accuracy, enabling unambiguous molecular formula assignment [1] [4]. The isotope pattern analysis confirms the presence of two sulfur atoms through characteristic sulfur isotope distributions [1] [4].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within Di-Boc-cystamine [11] [12]. The carbamate nitrogen-hydrogen stretching vibrations appear in the 3300-3400 wavenumber region as medium-intensity, relatively sharp bands [11] [12]. These peaks distinguish carbamate functionalities from primary amine groups, which would show broader, more intense absorptions [11].
The carbonyl stretching frequencies of the carbamate groups manifest as strong, sharp absorptions in the 1700-1750 wavenumber range [11] [12]. These characteristic frequencies confirm the presence of the protecting group functionalities and differentiate them from other carbonyl-containing groups [11] [12]. The specific position within this range provides information about the electronic environment of the carbonyl groups [12].
Carbon-hydrogen stretching vibrations appear in the 2900-3000 wavenumber region, with multiple peaks corresponding to the various methyl and methylene groups present in the molecule [11]. The tert-butyl groups contribute distinctive absorption patterns in this region due to their unique structural features [11] [12]. Additional fingerprint region absorptions below 1500 wavenumbers provide detailed structural information for compound identification purposes [11].
Crystallographic studies of Di-Boc-cystamine have been documented in major structural databases, including the Cambridge Structural Database and the Crystallography Open Database [4]. The compound crystallizes in well-defined crystal systems that allow for detailed three-dimensional structural determination [4] [29]. X-ray crystallography provides precise bond lengths, bond angles, and molecular conformations in the solid state [30] [29].
The crystal structure reveals the spatial arrangement of the disulfide bond and the orientation of the tert-butoxycarbonyl protecting groups [4] [30]. Intermolecular interactions within the crystal lattice include hydrogen bonding between carbamate groups and van der Waals interactions between tert-butyl moieties [30] [31]. These interactions contribute to the observed melting point and crystal stability characteristics [30] [8].
The availability of high-quality crystal structure data enables detailed structure-activity relationship studies and supports the rational design of related protecting group reagents [30] [29]. The crystallographic information contributes to understanding the molecular properties that make Di-Boc-cystamine effective in its intended applications [29] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₂₈N₂O₄S₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 352.51 | [1] [2] [3] |
Melting Point (°C) | 120-122 | [2] [3] [14] [15] |
Boiling Point (°C) | 477.2 at 760 mmHg | [3] [17] |
Flash Point (°C) | 242.4 | [3] [17] |
Density (g/cm³) | 1.128 at 20°C | [3] [17] |
Refractive Index | 1.511 | [17] |
Form | Solid crystalline powder | [2] [14] [15] |
Storage Temperature | 2-8°C | [14] [5] |
Spectroscopic Characterization Data
Technique | Key Characteristics | Reference |
---|---|---|
¹H Nuclear Magnetic Resonance | Boc methyl groups at δ 1.44-1.49 ppm (18H), methylene groups at δ 2.5-3.95 ppm | [10] [26] [13] |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon signals, tert-butyl carbons, disulfide-linked carbons | [10] [26] |
Mass Spectrometry | Molecular ion peak at m/z 352.51, characteristic fragmentation patterns | [1] [4] |
Infrared Spectroscopy - N-H stretch | 3300-3400 cm⁻¹ (carbamate) | [11] [12] |
Infrared Spectroscopy - C=O stretch | 1700-1750 cm⁻¹ (carbamate) | [11] [12] |
Infrared Spectroscopy - C-H stretch | 2900-3000 cm⁻¹ | [11] |
The most widely employed conventional synthesis of di-Boc-cystamine involves the direct reaction of cystamine dihydrochloride with di-tert-butyl dicarbonate under controlled conditions [1] [2]. This transformation proceeds through a nucleophilic acyl substitution mechanism where the amino groups of cystamine attack the electrophilic carbonyl centers of the dicarbonate reagent.
The fundamental reaction pathway begins with the nucleophilic attack of the primary amine nitrogen lone pair on one of the carbonyl carbon atoms of di-tert-butyl dicarbonate [3] [4]. This initial step forms a tetrahedral intermediate that subsequently collapses to eliminate tert-butyl carbonate as a leaving group. The tert-butyl carbonate spontaneously decomposes to release carbon dioxide and tert-butanol, driving the reaction forward thermodynamically [5] [3].
A typical experimental procedure involves dissolving cystamine dihydrochloride (1.0 equivalent) in methanol at 0°C, followed by dropwise addition of di-tert-butyl dicarbonate (2.2 equivalents) over a period of 2-3 hours [2]. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The methanol solvent system facilitates dissolution of the starting materials while maintaining sufficient polarity to stabilize the ionic intermediates formed during the reaction [6].
Alternative solvent systems have been successfully employed, including tetrahydrofuran-water mixtures (1:2.4 ratio), which provide enhanced solubility for both reactants while maintaining the necessary protic environment for optimal reaction kinetics [7]. Under these conditions, reaction times can be reduced to 15 hours with yields ranging from 64-75% [7].
The incorporation of inorganic or organic bases significantly enhances the efficiency of di-Boc-cystamine synthesis by neutralizing the hydrochloric acid generated from the cystamine dihydrochloride starting material and facilitating the nucleophilic character of the amine groups [8] [9].
Sodium bicarbonate represents the most commonly employed inorganic base for this transformation [5] [8]. The use of 2.2 equivalents of sodium bicarbonate in a tetrahydrofuran-water solvent system at room temperature provides yields of approximately 75% after 29 hours reaction time [7]. The bicarbonate functions as both a base and a buffer, maintaining optimal pH conditions throughout the reaction course while preventing decomposition of sensitive intermediates.
Triethylamine has emerged as a particularly effective organic base for this transformation, offering superior nucleophilicity enhancement compared to inorganic alternatives [10] [11]. A representative procedure involves the treatment of cystamine dihydrochloride with 3.0 equivalents of triethylamine in methanol at 0°C, followed by addition of 2.2 equivalents of di-tert-butyl dicarbonate [12] [10]. Under these optimized conditions, yields approaching 99.6% have been reported, representing the highest efficiency among conventional synthetic approaches [13].
The mechanistic role of triethylamine extends beyond simple acid neutralization. The tertiary amine can coordinate to the carbonyl carbon of di-tert-butyl dicarbonate, increasing its electrophilicity and facilitating nucleophilic attack by the cystamine amino groups [4]. Additionally, triethylamine can stabilize the resulting carbamate products through hydrogen bonding interactions, preventing unwanted side reactions such as cyclization or polymerization [11].
Several innovative synthetic approaches have been developed to address limitations of conventional methodologies, including issues related to reaction selectivity, environmental impact, and scalability [14] [15].
Multi-step synthetic strategies have been explored to improve overall yields and reduce purification requirements [16] [17]. These approaches typically involve the sequential protection of amino groups using protecting group orthogonality principles. For example, one amino group can be selectively protected using Boc chemistry while the second amino group is temporarily masked with an alternative protecting group such as benzyloxycarbonyl or fluorenylmethoxycarbonyl [17].
One-pot synthetic methodologies represent a particularly attractive alternative approach, eliminating the need for intermediate isolation and purification steps [18] [19]. These procedures typically combine the Boc protection reaction with in situ neutralization and product precipitation, achieving overall yields of 70-95% depending on the specific conditions employed [18]. The one-pot approach is particularly well-suited for large-scale synthesis where operational simplicity and cost-effectiveness are paramount considerations [19].
Advanced synthetic strategies incorporating flow chemistry principles have been developed to enable continuous production of di-Boc-cystamine with enhanced safety and environmental profiles [20]. These methodologies utilize microreactor technology to achieve precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, resulting in improved product consistency and reduced waste generation [20].
The purification of di-Boc-cystamine presents several technical challenges related to its moderate polarity and potential for hydrogen bonding interactions with silica-based adsorbents [21] [22].
Flash column chromatography using silica gel as the stationary phase represents the most widely employed purification technique [23]. Optimal separation conditions involve gradient elution with petroleum ether-ethyl acetate mixtures, typically beginning with 9:1 petroleum ether-ethyl acetate and progressing to 7:3 or more polar compositions [7] [23]. The narrow particle size distribution of high-quality silica gel is critical for achieving reproducible separations and minimizing peak broadening [22].
Alternative chromatographic approaches include the use of aluminum oxide as the stationary phase, which can provide improved resolution for compounds containing basic nitrogen functionalities [24]. Aluminum oxide columns are particularly effective for separating di-Boc-cystamine from related mono-protected or over-protected impurities [24].
Crystallization techniques offer advantages for large-scale purification applications where high purity and operational simplicity are required [25]. Di-Boc-cystamine can be effectively crystallized from ethyl acetate-hexanes mixtures, achieving purities exceeding 98% with recovery yields of 70-85% [26]. The crystallization process can be optimized through controlled cooling rates and seeding techniques to improve crystal size distribution and filtration characteristics [27].
Liquid-liquid extraction methods provide an efficient means of removing ionic impurities and excess reagents from the crude reaction mixture [28] [29]. Typical extraction procedures involve partitioning the reaction mixture between dichloromethane and aqueous phases, with di-Boc-cystamine preferentially dissolving in the organic layer [29]. Multiple extraction cycles can achieve purities of 90-95% with recovery yields exceeding 85% [28].
The transition from laboratory-scale synthesis to industrial production of di-Boc-cystamine requires careful consideration of safety, environmental, and economic factors [30] [31].
Safety considerations for large-scale synthesis include the management of carbon dioxide gas evolution during the reaction, which can create pressure buildup in closed systems [3] [4]. Industrial reactors must be equipped with appropriate venting systems and pressure relief devices to prevent dangerous accumulations of gaseous products [32] [33].
Heat management becomes increasingly critical at larger scales due to the exothermic nature of the carbamate formation reaction [34] [32]. Industrial processes typically employ staged addition of di-tert-butyl dicarbonate with continuous temperature monitoring to maintain optimal reaction conditions while preventing thermal runaway [32].
Solvent recovery and recycling represent significant economic and environmental considerations for industrial production [35]. Advanced distillation systems can achieve recovery rates exceeding 95% for common solvents such as methanol and tetrahydrofuran, substantially reducing both operating costs and environmental impact [35].
Process analytical technology has been successfully implemented to enable real-time monitoring of reaction progress and product quality during large-scale synthesis [36]. In-line spectroscopic techniques such as near-infrared and Raman spectroscopy provide continuous feedback on conversion rates and impurity profiles, enabling dynamic optimization of reaction conditions [36].
The development of environmentally sustainable synthetic methodologies for di-Boc-cystamine has become an increasingly important research focus, driven by both regulatory pressures and economic incentives [35] [37].
Solvent system optimization has yielded several promising green chemistry alternatives to traditional organic solvents [35] [20]. Binary solvent mixtures incorporating bio-based components such as ethyl acetate-dimethyl sulfoxide combinations have demonstrated comparable or superior performance to conventional systems while offering improved environmental profiles [35]. These green solvent systems typically achieve yields of 85-95% with reduced toxicity and enhanced biodegradability [35].
Water-based synthetic approaches represent the ultimate green chemistry goal for di-Boc-cystamine synthesis [6]. Aqueous reaction systems utilizing water-acetone mixtures (95:5 ratio) have achieved quantitative conversions with reaction times of 5-12 minutes [6]. The aqueous approach eliminates organic solvent requirements while enabling simplified product isolation through precipitation or extraction techniques [6].
Catalyst-free synthetic methodologies have been developed to eliminate the need for stoichiometric base additives [37]. These solvent-free protocols typically employ elevated temperatures (150-230°C) to achieve rapid conversion rates while minimizing waste generation [38] [37]. Under optimized conditions, yields of 85-95% can be achieved with reaction times as short as 30 minutes [38].
Microwave-assisted synthesis has emerged as an effective technique for accelerating di-Boc-cystamine formation while reducing energy consumption [31]. Microwave heating enables rapid and uniform temperature elevation, reducing reaction times from hours to minutes while maintaining high conversion rates [31]. This approach is particularly well-suited for small-scale synthesis applications where rapid product generation is required [31].
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